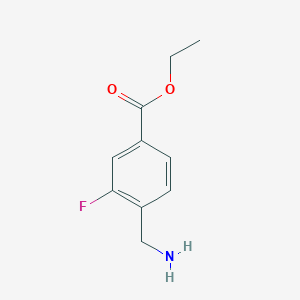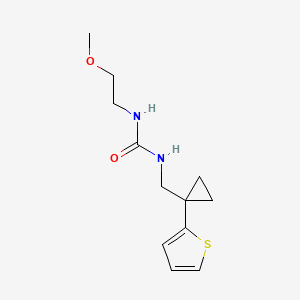
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea, also known as MTUCB, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications.
作用機序
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the caspase pathway, which leads to apoptosis in cancer cells. 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea also activates the Nrf2 pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In addition, 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea inhibits the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has also been found to inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway. Additionally, 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea in lab experiments is its potential therapeutic applications in various diseases. 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has been shown to have neuroprotective effects, anti-cancer effects, and anti-inflammatory effects, which make it a promising compound for further research. However, one of the limitations of using 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea. One area of research is the development of more efficient synthesis methods for 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea, which can improve its availability for research. Another area of research is the investigation of the potential therapeutic applications of 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to understand the mechanism of action of 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea and its effects on various signaling pathways in the body.
合成法
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can be synthesized through a multi-step process that involves the reaction of 2-methoxyethanol with thiophene-2-carboxaldehyde, followed by the reaction with cyclopropanecarboxylic acid and then with N,N-dimethylformamide dimethyl acetal. The final step involves the reaction of the intermediate with N,N'-diisopropylcarbodiimide and 1-(tert-butoxycarbonyl)piperazine to yield 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea.
科学的研究の応用
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-16-7-6-13-11(15)14-9-12(4-5-12)10-3-2-8-17-10/h2-3,8H,4-7,9H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJRFQFWIMKHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

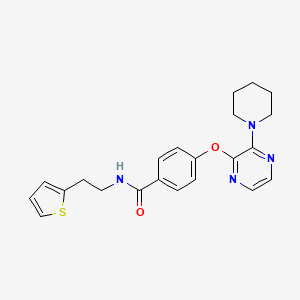
![2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2854123.png)
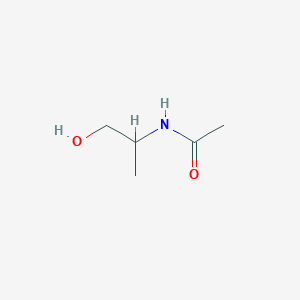
![1-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2854125.png)



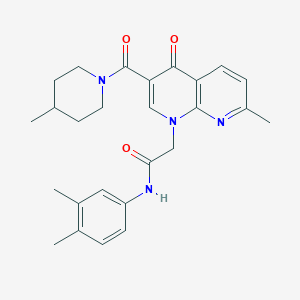
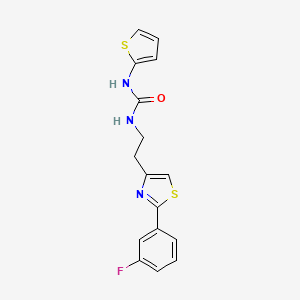
![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854136.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2854141.png)

